molecular formula C24H22N4O4S B11471408 3'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11471408
M. Wt: 462.5 g/mol
InChI Key: LPVHWWZGAWVJRO-UHFFFAOYSA-N
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Description

3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique combination of pyrazole, indole, and thiazolidine moieties

Preparation Methods

The synthesis of 3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the pyrazole ring, followed by the construction of the indole and thiazolidine rings. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various aldehydes and ketones. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetic acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

When compared to other similar compounds, 3’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione stands out due to its unique combination of structural features. Similar compounds include:

This compound’s unique structure allows it to exhibit a combination of these properties, making it a versatile and valuable molecule for various applications.

Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H22N4O4S/c1-4-19(29)26-18-13-9-8-12-17(18)24(23(26)32)27(20(30)14-33-24)21-15(2)25(3)28(22(21)31)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3

InChI Key

LPVHWWZGAWVJRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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